N-(3,4-dimethoxyphenethyl)-2-(7-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6,8-dioxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide
CAS No.: 894930-29-1
Cat. No.: VC4578388
Molecular Formula: C25H25N5O8
Molecular Weight: 523.502
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 894930-29-1 |
|---|---|
| Molecular Formula | C25H25N5O8 |
| Molecular Weight | 523.502 |
| IUPAC Name | N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[7-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-6,8-dioxo-[1,3]dioxolo[4,5-g]quinazolin-5-yl]acetamide |
| Standard InChI | InChI=1S/C25H25N5O8/c1-14-27-23(38-28-14)12-30-24(32)16-9-20-21(37-13-36-20)10-17(16)29(25(30)33)11-22(31)26-7-6-15-4-5-18(34-2)19(8-15)35-3/h4-5,8-10H,6-7,11-13H2,1-3H3,(H,26,31) |
| Standard InChI Key | BGVBDYBPGYNSKL-UHFFFAOYSA-N |
| SMILES | CC1=NOC(=N1)CN2C(=O)C3=CC4=C(C=C3N(C2=O)CC(=O)NCCC5=CC(=C(C=C5)OC)OC)OCO4 |
Introduction
Molecular Formula
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A 3,4-dimethoxyphenethyl group.
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A 7-substituted quinazolinone core with a fused dioxolo ring.
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A methyl oxadiazole substituent.
Key Features
The structure includes:
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Two methoxy groups (-OCH₃) on the phenethyl moiety.
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A quinazolinone scaffold, which is common in biologically active molecules.
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An oxadiazole ring, often associated with antimicrobial and anti-inflammatory activities.
These features suggest the compound may have pharmaceutical relevance.
Pharmacological Interest
Compounds with similar scaffolds (quinazolinones and oxadiazoles) are known for their diverse biological activities:
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Quinazolinones: These are studied for anticancer, anti-inflammatory, and antimicrobial properties.
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Oxadiazoles: Frequently used in drug design due to their stability and biological activity, including antimicrobial and enzyme inhibition effects.
This combination in the given compound could make it a candidate for:
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Enzyme inhibition (e.g., targeting kinases or oxidoreductases).
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Antimicrobial or antifungal applications.
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Anti-inflammatory drug development.
Molecular Docking Studies
Molecular docking studies could be employed to predict binding affinities with target proteins, such as enzymes or receptors involved in inflammation or cancer pathways.
General Synthetic Approach
The synthesis of such a compound would involve:
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Substitution reactions to introduce the dimethoxyphenethyl group.
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Cyclization to form the quinazolinone core.
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Functionalization of the oxadiazole ring via condensation reactions involving hydrazides and carboxylic acids.
Analytical Confirmation
Structural confirmation would typically involve:
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NMR Spectroscopy: To verify proton and carbon environments.
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Mass Spectrometry (MS): For molecular weight determination.
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IR Spectroscopy: To confirm functional groups (e.g., C=O, C-N).
Data Table: Key Information
| Property | Details |
|---|---|
| Compound Name | N-(3,4-dimethoxyphenethyl)-2-(7-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6,8-dioxoquinazolinyl)acetamide |
| Molecular Formula | Not explicitly provided; inferred from name |
| Key Functional Groups | Quinazolinone core, oxadiazole ring, dimethoxyphenethyl side chain |
| Potential Applications | Anticancer, anti-inflammatory, antimicrobial |
| Analytical Techniques | NMR, MS, IR |
Research Findings
While no specific experimental data for this compound was found in the search results provided:
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Compounds with similar structures have demonstrated significant biological activity.
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The presence of multiple pharmacophoric groups (e.g., quinazolinone and oxadiazole) suggests high potential for bioactivity.
Further research would involve:
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Synthesizing the compound.
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Testing its activity against biological targets (e.g., enzymes or pathogens).
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Evaluating its pharmacokinetic properties (e.g., solubility and metabolic stability).
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